

Surface Modification Techniques for C175 Beryllium Copper: Application Notes and Protocols

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This document provides detailed application notes and protocols for various surface modification techniques applicable to C175 beryllium copper. This high-conductivity alloy is prized for its combination of electrical and thermal conductivity, moderate strength, and good formability. However, for demanding applications, its surface properties such as hardness, wear resistance, and corrosion resistance may require enhancement. The following sections detail several surface modification techniques, including their underlying principles, experimental protocols, and the expected impact on the material's performance, supported by quantitative data where available.

Overview of Surface Modification Techniques

Surface modification of C175 beryllium copper is employed to enhance its performance characteristics without altering the bulk properties of the alloy. The choice of technique depends on the desired outcome, whether it be increased hardness, improved resistance to wear and corrosion, or enhanced biocompatibility. This document focuses on the following key techniques:

- Electroplating (Nickel and Gold)
- Electroless Nickel-Phosphorus Plating

- Plasma Nitriding
- Ion Implantation

These methods offer a range of surface property enhancements, and their selection is critical for optimizing the performance of C175 components in specific applications.

Electroplating: Nickel and Gold

Electroplating is a widely used process to deposit a thin layer of a desired metal onto a conductive substrate. For C175 beryllium copper, nickel is often used as a diffusion barrier and for wear and corrosion resistance, while gold is applied for its excellent electrical conductivity and biocompatibility.^{[1][2]}

Application Notes

Nickel plating on C175 provides a harder surface, improving its resistance to wear and extending the service life of components subjected to friction.^[1] It also acts as an effective barrier to prevent the diffusion of elements from the base material into subsequent coatings, such as gold.^[2] Gold plating is often the final layer, particularly in electrical and medical applications, due to its high conductivity, resistance to oxidation, and biocompatibility.

Experimental Protocol: Nickel and Gold Plating

This protocol outlines the steps for electroplating C175 beryllium copper with a nickel underlayer and a gold topcoat, adhering to standards such as MIL-C-14550 and ASTM B734.^{[3][4]}

Materials:

- C175 Beryllium Copper substrate
- Alkaline cleaning solution
- Acid activation solution (e.g., sulfuric acid-based)
- Wood's Nickel Strike solution (for initial nickel adhesion)

- Sulfamate Nickel plating solution
- Gold plating solution (e.g., citrate or phosphate-based)
- Deionized water

Procedure:

- Degreasing: Thoroughly clean the C175 substrate with an alkaline cleaner to remove any organic contaminants.
- Rinsing: Rinse the substrate with deionized water.
- Acid Activation: Immerse the substrate in an acid activation bath to remove any surface oxides.
- Rinsing: Rinse thoroughly with deionized water.
- Wood's Nickel Strike: Apply a thin, adherent layer of nickel using a Wood's Nickel Strike. This is crucial for ensuring good adhesion to the beryllium copper.
- Rinsing: Rinse with deionized water.
- Sulfamate Nickel Plating: Plate with sulfamate nickel to the desired thickness. This layer provides the primary wear resistance and diffusion barrier.
- Rinsing: Rinse with deionized water.
- Gold Plating: Plate with gold to the final desired thickness.
- Final Rinse and Drying: Rinse with deionized water and dry thoroughly.

Process Flow Diagram:



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Fig. 1: Electroplating Workflow for C175 BeCu

Electroless Nickel-Phosphorus Plating

Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical process that deposits a layer of nickel-phosphorus alloy on a substrate without the use of an external electrical current. This method is known for producing a very uniform coating, even on complex geometries.

Application Notes

Electroless Ni-P coatings on beryllium copper alloys significantly increase surface hardness and wear resistance. The hardness can be further enhanced through post-plating heat treatment. These coatings also provide excellent corrosion protection. For instance, studies on a similar C17200 beryllium copper alloy have shown that a Ni-P coating can increase the surface hardness from 340 HV to an average of 997 HV after heat treatment.^[5] This process is particularly beneficial for applications requiring high precision and uniform wear characteristics.

Experimental Protocol: Electroless Nickel-Phosphorus Plating

This protocol is based on established procedures for plating on copper alloys and is compliant with standards like ASTM B733.

Materials:

- C175 Beryllium Copper substrate
- Alkaline soak cleaner
- Acid etch solution (e.g., sulfuric acid-based)
- Electroless nickel-phosphorus plating bath
- Deionized water
- Oven for heat treatment

Procedure:

- Alkaline Cleaning: Clean the C175 part in an alkaline soak cleaner to remove oils and grease.
- Rinsing: Rinse with deionized water.
- Acid Etching: Etch the surface with a mild acid solution to remove oxides and activate the surface.
- Rinsing: Rinse thoroughly with deionized water.
- Electroless Nickel Plating: Immerse the part in the electroless nickel-phosphorus plating bath. The bath temperature and pH must be carefully controlled to achieve the desired plating rate and phosphorus content.
- Rinsing: Rinse with deionized water.
- Drying: Dry the plated part.
- Heat Treatment (Optional): For maximum hardness, heat-treat the coated part. A typical cycle is 200°C for 24 hours, which has been shown to significantly increase hardness without negatively affecting the substrate's properties.[5]

Logical Relationship Diagram:



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Fig. 2: Electroless Nickel Plating Process Logic

Plasma Nitriding

Plasma nitriding is a thermochemical surface hardening process that introduces nitrogen into the surface of a material in a plasma environment. This process can significantly increase the surface hardness and wear resistance of copper alloys.

Application Notes

While not as common for copper alloys as for steels, plasma nitriding can be adapted to enhance the surface properties of C175 beryllium copper. The process forms hard nitride compounds in the surface layer, leading to a substantial increase in hardness and improved tribological performance.[6] The low processing temperatures (typically 400-590°C) minimize the risk of thermal distortion of precision components.[6]

Experimental Protocol: Plasma Nitriding

This protocol provides a general guideline for plasma nitriding of high-conductivity copper alloys, which can be optimized for C175.

Equipment:

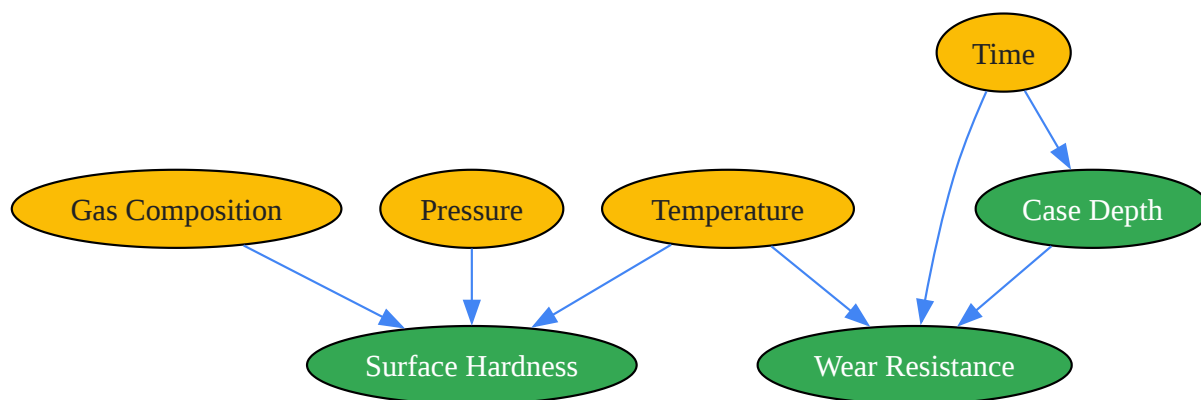
- Vacuum furnace with plasma generation capabilities
- Nitrogen (N₂) and Hydrogen (H₂) or Argon (Ar) gas supply with mass flow controllers
- Temperature and pressure control systems

Procedure:

- **Cleaning:** Thoroughly clean the C175 components to remove any surface contamination.
- **Loading:** Place the components in the vacuum chamber, ensuring they are electrically isolated and can act as the cathode.
- **Evacuation:** Evacuate the chamber to a base pressure typically below 0.1 Pa.
- **Heating and Sputter Cleaning:** Heat the components in a hydrogen or argon plasma. This step serves to both heat the parts to the process temperature and to sputter-clean the surface, removing any remaining oxides.

- Nitriding: Introduce a mixture of nitrogen and hydrogen (or argon) gas into the chamber. A typical gas mixture is 75% H₂ and 25% N₂.
- Plasma Generation: Apply a DC voltage to generate a glow discharge plasma around the components.
- Process Parameters: Maintain the process at a temperature between 400°C and 500°C and a pressure of 50 to 600 Pa for a duration of several hours, depending on the desired case depth.[6][7]
- Cooling: After the treatment time, cool the components under vacuum or in a nitrogen atmosphere to prevent oxidation.

Process Parameter Relationship Diagram:



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Fig. 3: Key Parameters in Plasma Nitriding

Ion Implantation

Ion implantation is a surface modification technique where ions of a specific element are accelerated to high energies and embedded into the surface of a substrate. This process can alter the chemical and physical properties of the surface layer without changing the bulk material.

Application Notes

Ion implantation can be used to improve the tribological properties of C175 beryllium copper by increasing surface hardness and reducing the coefficient of friction.[8] For copper alloys, nitrogen ion implantation has been shown to be effective in improving wear resistance.[9] The process is carried out at low temperatures, which avoids thermal distortion of the workpiece. The shallow treatment depth (typically less than 1 micrometer) means that it is most suitable for applications where surface interactions are critical.[10]

Experimental Protocol: Ion Implantation

This protocol provides a general framework for nitrogen ion implantation into a copper alloy substrate.

Equipment:

- Ion implanter with a suitable ion source (e.g., for N⁺)
- High-vacuum chamber
- Sample holder and manipulation system

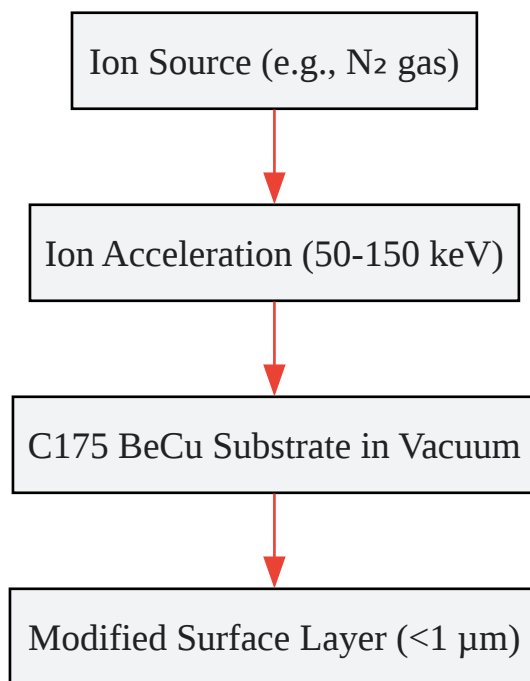
Procedure:

- **Sample Preparation:** Clean and polish the C175 substrate to a mirror finish to ensure a uniform implantation depth.
- **Mounting:** Mount the substrate in the target chamber of the ion implanter.
- **Evacuation:** Evacuate the chamber to a high vacuum (typically < 10⁻⁴ Pa).
- **Ion Beam Generation:** Generate a beam of nitrogen ions (N⁺).
- **Acceleration:** Accelerate the ions to the desired energy, typically in the range of 50 to 150 keV.[10]
- **Implantation:** Direct the ion beam onto the surface of the C175 substrate. The ion dose is a critical parameter and typically ranges from 10¹⁶ to 10¹⁸ ions/cm². [10] The substrate may be

rotated or rastered to ensure a uniform implantation over the entire surface.

- Post-Implantation: The component is removed from the chamber. No further thermal treatment is typically required.

Ion Implantation Logic Diagram:



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Fig. 4: Ion Implantation Process Overview

Quantitative Data Summary

The following tables summarize the available quantitative data for the surface properties of modified C175 beryllium copper and similar alloys. It is important to note that specific values can vary significantly based on the exact process parameters and testing conditions.

Table 1: Hardness of Surface Modified Beryllium Copper

Surface Treatment	Substrate	Hardness (HV)	Reference
Uncoated	C17200	340	[5]
Electroless Ni-P (Heat Treated at 200°C for 24h)	C17200	997 (average)	[5]

Table 2: Wear and Friction Properties of Surface Modified Beryllium Copper

Surface Treatment	Substrate	Test Condition	Wear Rate (mm ³ /N·m)	Coefficient of Friction	Reference
Uncoated	C17200	Dry Sliding	-	0.5 - 0.6 (initial)	[11]
Electroless Ni-P (Heat Treated)	C17200	Micro-abrasive wear	2.04×10^{-6}	-	[5]
Uncoated	C17200	Micro-abrasive wear	3.03×10^{-6}	-	[5]

Note: Data for C175 is limited; C17200 is a high-strength beryllium copper and may exhibit different base properties.

Table 3: Corrosion Resistance of Surface Modified Beryllium Copper

Surface Treatment	Substrate	Test Environment	Corrosion Rate (µm/year)	Reference
Bare Brass	-	ASTM B117 Salt Spray (96h)	Tarnishing observed	[12]
Copper Alloys	-	Urban Atmosphere	0.9 - 2.2	[13]
Copper Alloys	-	Marine Atmosphere	0.6 - 1.1	[13]
Copper Alloys	-	Rural Atmosphere	0.2 - 0.6	[13]

Note: Specific corrosion data for coated C175 is not readily available in the searched literature. The data presented is for general copper alloys to provide a baseline for comparison.

Conclusion

The surface modification techniques detailed in this document offer significant potential for enhancing the performance of C175 beryllium copper in a variety of demanding applications. Electroplating and electroless nickel plating are well-established methods for improving hardness, wear resistance, and providing a barrier for subsequent coatings. Plasma nitriding and ion implantation represent more advanced techniques capable of producing very hard and wear-resistant surfaces with minimal dimensional changes.

The selection of the most appropriate technique will depend on a thorough analysis of the specific application requirements, including the operating environment, the nature of the wear and corrosive challenges, and cost considerations. The provided protocols offer a starting point for researchers and engineers to develop and optimize surface treatments for C175 beryllium copper components. Further research is needed to generate more comprehensive and comparative quantitative data for these advanced surface modifications specifically on the C175 alloy.

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